

## The Therapeutic Potential of GSK3326595 in

**Lymphoma: A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3326595 |           |
| Cat. No.:            | B10829419  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**GSK3326595** is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme increasingly implicated in the pathogenesis of various malignancies, including lymphoma. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes such as gene transcription, RNA splicing, and signal transduction. In lymphoma, overexpression of PRMT5 is associated with poor prognosis and contributes to lymphomagenesis by modulating key oncogenic pathways. This technical guide provides an indepth overview of the therapeutic potential of **GSK3326595** in lymphoma, summarizing preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways involved.

## Introduction: The Role of PRMT5 in Lymphoma

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in the development and progression of lymphoma.[1][2] It is a type II protein arginine methyltransferase that, in complex with MEP50 (methylosome protein 50), catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[3] This post-translational modification plays a crucial role in several cellular functions that are often dysregulated in cancer.



Overexpression of PRMT5 has been observed in various lymphoma subtypes, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), where it correlates with a worse prognosis.[4][5] PRMT5 contributes to lymphomagenesis through several mechanisms:

- Transcriptional Dysregulation: PRMT5 can act as a transcriptional repressor of tumor suppressor genes. For instance, it can methylate p53, leading to the suppression of its proapoptotic and anti-proliferative target genes.[1][2] This provides a mechanism for bypassing p53-dependent tumor suppression, which is particularly relevant in hematological malignancies that often have a low frequency of p53 mutations.[1]
- Promotion of Oncogenic Drivers: PRMT5 can enhance the expression and activity of key lymphoma drivers such as c-MYC and CYCLIN D1.[4]
- Splicing Fidelity: PRMT5 is essential for maintaining splicing fidelity, and its inhibition can lead to aberrant splicing, which can be detrimental to cancer cells.[4]
- Signaling Pathway Modulation: PRMT5 is involved in critical signaling pathways that promote cell survival and proliferation, including the PI3K/AKT and WNT/β-catenin pathways.[5][6]

Given its central role in promoting lymphoma cell survival and proliferation, PRMT5 represents a compelling therapeutic target.

#### **GSK3326595: A Selective PRMT5 Inhibitor**

**GSK3326595** is an orally available, selective, and reversible small molecule inhibitor of PRMT5.[7] It acts as a substrate-competitive inhibitor, binding to the peptide binding site of the PRMT5-MEP50 complex.[3] By inhibiting the methyltransferase activity of PRMT5, **GSK3326595** leads to a reduction in symmetric dimethylarginine levels on histone and non-histone proteins, thereby modulating the expression of genes involved in cell proliferation and survival.[7]

## **Preclinical Efficacy in Lymphoma Models**

Preclinical studies have demonstrated the potent anti-tumor activity of **GSK3326595** in various lymphoma models.

#### **In Vitro Studies**



In mantle cell lymphoma (MCL) cell lines, treatment with **GSK3326595** resulted in a dose-dependent inhibition of cell proliferation and induction of apoptosis. This was associated with a decrease in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a key downstream marker of PRMT5 activity.[5]

#### In Vivo Studies

In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of MCL, oral administration of **GSK3326595** significantly inhibited tumor growth and prolonged the survival of the mice.[5] These studies also highlighted that MCL cells with mutations in genes like ATM or TP53 are particularly sensitive to PRMT5 inhibition.[8]

## Clinical Activity of GSK3326595 in Lymphoma

The phase 1 METEOR-1 trial (NCT02783300) evaluated the safety and efficacy of **GSK3326595** in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL).[9][10]

**Ouantitative Clinical Trial Data** 

| Lymphoma<br>Subtype                            | Number of<br>Patients (n) | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Partial<br>Response<br>(PR) | Duration of<br>Response<br>(DOR)                |
|------------------------------------------------|---------------------------|-----------------------------------|------------------------------|-----------------------------|-------------------------------------------------|
| Non-Hodgkin<br>Lymphoma<br>(NHL)               | 29                        | 10%                               | 2                            | 1                           | -                                               |
| Follicular<br>Lymphoma                         | -                         | -                                 | 1                            | 1                           | 32.4 months (CR, ongoing), 2.7 months (PR) [10] |
| Diffuse Large<br>B-Cell<br>Lymphoma<br>(DLBCL) | -                         | -                                 | 1                            | 0                           | 3.4<br>months[10]                               |

Data from the METEOR-1 trial as presented at the 2022 ESMO Congress.[10]



#### **Safety and Tolerability**

In the METEOR-1 trial, treatment-related adverse events (TRAEs) of any grade were reported in 95% of the 218-patient safety population.[9] The most common TRAEs included fatigue, anemia, and nausea.[10] Grade 3 TRAEs occurred in 46% of patients, and grade 4 treatment-emergent adverse events were observed in 7% of patients.[9]

### **Signaling Pathways and Mechanism of Action**

**GSK3326595** exerts its anti-lymphoma effects by modulating several critical signaling pathways.

#### PRMT5-p53 Axis



Click to download full resolution via product page

Caption: **GSK3326595** inhibits PRMT5, preventing p53 methylation and restoring tumor suppressor gene expression.

## PRMT5 and PI3K/AKT Signaling





Click to download full resolution via product page

Caption: **GSK3326595** disrupts the positive feedback loop between PRMT5 and PI3K/AKT signaling in lymphoma.

#### **Potential Resistance Mechanisms**

Understanding potential mechanisms of resistance to **GSK3326595** is crucial for patient stratification and the development of combination therapies.

• TP53 Mutations: Preclinical studies have shown that TP53 deletion or hotspot mutations can confer resistance to PRMT5 inhibition.[4]



MSI2 Expression: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a
driver of resistance to PRMT5 inhibitors.[4] A novel oncogenic axis, PRMT5/MSI2/cMYC/BCL-2, has been proposed to drive resistance.[4]

# **Experimental Protocols Cell Viability Assay**

This protocol is representative for assessing the effect of **GSK3326595** on the viability of lymphoma cell lines.

- Cell Seeding: Seed lymphoma cells (e.g., Granta-519, Maver-1) in 96-well plates at a density of  $5 \times 10^4$  cells/well in triplicate.
- Drug Treatment: Treat the cells with a serial dilution of **GSK3326595** or a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Measure cell viability using a Cell Counting Kit-8 (CCK-8) or a similar MTS-based assay. Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of GSK3326595.

#### **Western Blot Analysis for PRMT5 Activity**

This protocol describes the detection of PRMT5 and its methylation mark, H4R3me2s.

 Protein Extraction: Lyse treated and untreated lymphoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, symmetric dimethylarginine (SDMA), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for establishing and utilizing a lymphoma PDX model to evaluate the in vivo efficacy of **GSK3326595**.

- Animal Model: Use immunodeficient mice, such as NOD.Cg-Prkdcscidll2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks.
- Tumor Cell Implantation: Subcutaneously inject a single-cell suspension of primary patient lymphoma cells (typically 5-10  $\times$  10<sup>6</sup> cells) into the flank of the mice.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = length × width^2 × 0.5) two to three times per week.







- Drug Treatment: When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups. Administer **GSK3326595** orally at the desired dose and schedule (e.g., 100 mg/kg, daily). The control group receives a vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.
- Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- To cite this document: BenchChem. [The Therapeutic Potential of GSK3326595 in Lymphoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829419#exploring-the-therapeutic-potential-of-gsk3326595-in-lymphoma]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com